![molecular formula C14H18N2O3S B058287 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid CAS No. 120164-96-7](/img/structure/B58287.png)
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid, also known as HMB, is a natural substance produced by the body during the metabolism of the amino acid leucine. HMB has been studied extensively for its potential benefits in promoting muscle growth and reducing muscle breakdown.
Mechanism Of Action
The exact mechanism of action of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid is not fully understood, but it is thought to work by increasing protein synthesis and reducing protein breakdown in muscle cells. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may also enhance the activity of satellite cells, which are responsible for muscle repair and regeneration. Additionally, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may have anti-inflammatory and antioxidant properties, which could contribute to its beneficial effects on muscle health.
Biochemical And Physiological Effects
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has been shown to have several biochemical and physiological effects in the body. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid supplementation has been shown to increase levels of the anabolic hormone insulin-like growth factor-1 (IGF-1) and reduce levels of the catabolic hormone cortisol. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may also enhance the activity of the mTOR signaling pathway, which plays a critical role in muscle protein synthesis. Additionally, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may have anti-inflammatory and antioxidant effects, which could contribute to its beneficial effects on muscle health.
Advantages And Limitations For Lab Experiments
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has several advantages for lab experiments, including its low toxicity and availability in both natural and synthetic forms. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid is also relatively stable and can be easily incorporated into experimental diets or supplements. However, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has some limitations for lab experiments, including the need for large doses to achieve significant effects and the potential for variability in individual responses to supplementation.
Future Directions
There are several future directions for research on 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid. One area of interest is the potential use of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Additionally, further research is needed to elucidate the exact mechanism of action of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid and to optimize dosing regimens for maximal benefits. Other potential areas of research include the use of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid in combination with other supplements or drugs to enhance its effects and the development of novel 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid analogs with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid is a natural substance with potential benefits for promoting muscle growth and reducing muscle breakdown. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid can be synthesized from leucine via enzymatic reactions and has been extensively studied for its effects on muscle health. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid may work by increasing protein synthesis and reducing protein breakdown in muscle cells, as well as having anti-inflammatory and antioxidant properties. While 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has several advantages for lab experiments, further research is needed to fully elucidate its mechanism of action and optimize dosing regimens for maximal benefits.
Synthesis Methods
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid can be synthesized from leucine via a series of enzymatic reactions, including transamination, oxidation, and decarboxylation. The most common method for synthesizing 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid involves the use of microorganisms, such as Bacillus subtilis, to convert leucine into 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid. This method is cost-effective and environmentally friendly, making it an attractive option for large-scale production of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid.
Scientific Research Applications
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has been extensively studied for its potential benefits in promoting muscle growth and reducing muscle breakdown. Several studies have shown that 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid supplementation can increase muscle mass and strength in athletes and elderly individuals. 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid has also been shown to improve body composition, reduce muscle damage and soreness, and enhance recovery from exercise-induced muscle damage.
properties
CAS RN |
120164-96-7 |
|---|---|
Product Name |
4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid |
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H18N2O3S/c1-7-8(2)12(19)9(3)13-11(7)16-14(20-13)15-6-4-5-10(17)18/h19H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
QHWOEXFKVLNFOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)O)C)O)C |
synonyms |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



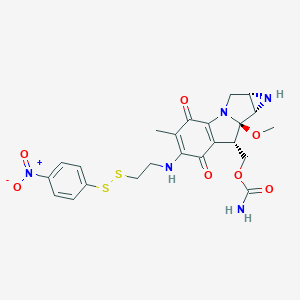
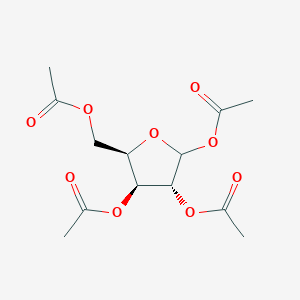
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)

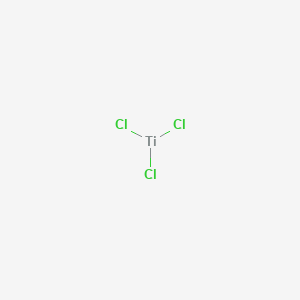


![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
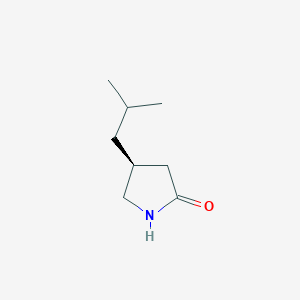
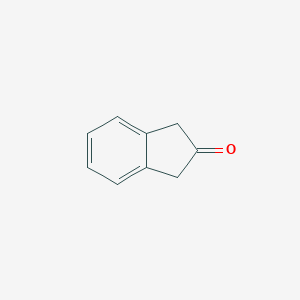
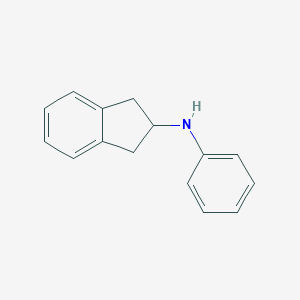

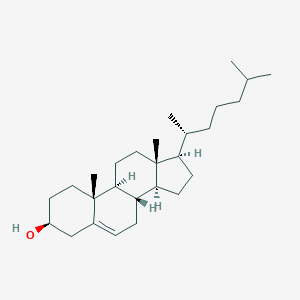
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)